

## Introduction: The Critical Role of Solubili

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## Compound of Interest

Compound Name:	3-Amino-5-methylpyrazine-2-carboxylic acid
Cat. No.:	B1267093

**3-Amino-5-methylpyrazine-2-carboxylic acid** (CAS: 6761-50-8) is a heterocyclic compound featuring both a carboxylic acid and an amino group, r possessing both acidic and basic functionalities, suggests a complex and highly pH-dependent solubility profile. Understanding this profile is not mere solubility is a primary determinant of bioavailability and is a key parameter in the Biopharmaceutics Classification System (BCS), which guides formul

This guide provides a comprehensive framework for researchers and drug development professionals to determine and understand the complete sol explain the causality behind experimental choices, providing robust, self-validating protocols grounded in established scientific principles.

## Physicochemical Properties and Theoretical Solubility Considerations

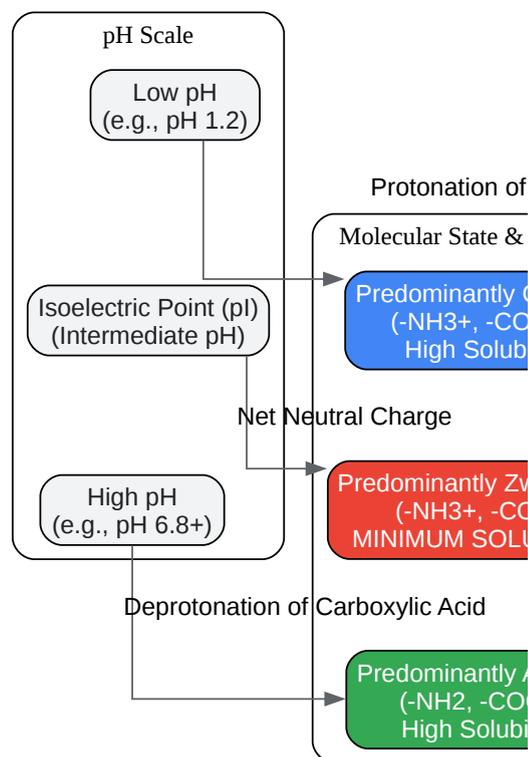
Before embarking on experimental determination, a theoretical assessment based on the molecule's structure provides essential context.

Property	Value
Molecular Formula	C <sub>6</sub> H <sub>7</sub> N <sub>3</sub> O <sub>2</sub>
Molecular Weight	153.14 g/mol
CAS Number	6761-50-8
XLogP3-AA (log P)	0.2
Hydrogen Bond Donors	2 (from -COOH and -NH <sub>2</sub> )
Hydrogen Bond Acceptors	4 (from -COOH and pyrazine nitrogens)

The structure of **3-Amino-5-methylpyrazine-2-carboxylic acid** is amphoteric. It possesses a carboxylic acid group (pK<sub>a1</sub> ~2-4) and an amino group dictates that its aqueous solubility will be profoundly influenced by pH.

- At low pH (pH < pK<sub>a1</sub>): The amino group and ring nitrogens will be protonated (cationic form), and the carboxylic acid will be neutral. This charged :
- At isoelectric point (pI): The molecule will exist predominantly as a neutral zwitterion. This is typically the point of minimum aqueous solubility.
- At high pH (pH > pK<sub>a2</sub>): The carboxylic acid will be deprotonated (anionic form), and the amino group will be neutral. This charged species is also e

This relationship is visualized in the diagram below.



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Figure 1: Relationship between pH, ionization state, and solubility.

## Part 1: Thermodynamic Solubility Determination (Shake-Flask Method)

The Shake-Flask method is the gold-standard for determining equilibrium (thermodynamic) solubility.[7] It measures the concentration of a saturated solution under specific conditions. This document provides guidelines for BCS-based biowaivers.[8][9][10]

### Causality Behind Experimental Choices:

- Use of Excess Solid: Ensures that the solution reaches true saturation.
- Extended Equilibration (24-48h): Guarantees that the dissolution process has reached a true thermodynamic equilibrium, which is crucial for reproducible results.
- Temperature Control (37 °C): Mimics physiological conditions relevant to oral drug absorption.[13]
- pH Buffers (1.2, 4.5, 6.8): These specific pH values are mandated by regulatory agencies like the FDA and EMA to represent the physiological range of the human GI tract.
- Phase Separation: Centrifugation and filtration are critical to remove all undissolved solid particles, which would otherwise lead to an overestimation of solubility.

### Experimental Workflow: Shake-Flask Method

Figure 2: Workflow for the Shake-Flask solubility determination.

#### Step-by-Step Protocol

- Preparation: Prepare aqueous buffers at pH 1.2 (e.g., HCl/NaCl), pH 4.5 (e.g., acetate buffer), and pH 6.8 (e.g., phosphate buffer) according to pharmaceutical standards.
- Sample Addition: Add an excess of solid **3-Amino-5-methylpyrazine-2-carboxylic acid** to several glass vials for each pH condition and solvent to ensure saturation.
- Solvent Addition: Add a precise volume of the prepared buffer or organic solvent to each vial.
- Equilibration: Seal the vials and place them in a shaking incubator at a controlled temperature (e.g., 25 °C for general data, 37 °C for biopharmaceuticals).

- Phase Separation: After equilibration, allow the vials to stand to let solids settle. Carefully withdraw an aliquot of the supernatant and filter it through a 0.45 µm filter. Alternatively, centrifuge the vials at high speed and sample the clear supernatant.
- Quantification: Prepare a calibration curve using standard solutions of the compound of known concentrations. Dilute the filtered supernatant solution and measure its absorbance at the appropriate wavelength.
- Data Reporting: Express the solubility in mg/mL and mol/L. The experiment should be performed in triplicate at each condition to ensure statistical significance.

## Part 2: pH-Dependent Solubility and pKa Determination (Potentiometric Titration)

For ionizable compounds like **3-Amino-5-methylpyrazine-2-carboxylic acid**, a potentiometric titration of a slurry of the compound can yield both the pH and solubility data. This is a powerful, albeit more complex, technique.<sup>[18][19]</sup>

### Causality Behind Experimental Choices:

- Titration of a Slurry: By starting with a suspension (slurry), the experiment continuously monitors the pH as the solid dissolves in response to the addition of titrant.
- Law of Mass Action: The method relies on the law of mass action, where changes in pH shift the equilibrium between the dissolved ionized and unionized forms of the compound.
- Double-Dosing Method: As described in advanced protocols, applying a double-dosing method allows for the precise determination of intrinsic solubility (S<sub>0</sub>) by measuring the concentration of the unionized form at the isoelectric point.

### Step-by-Step Protocol Overview

- Suspension Preparation: Create an aqueous suspension of the compound with a known total concentration.
- Initial Titration: Titrate the suspension with a strong acid (e.g., HCl) to a low pH to dissolve all material and protonate all species.
- Titration with Base: Slowly titrate the resulting solution with a strong base (e.g., NaOH). As the pH increases, the compound will begin to precipitate.
- Data Analysis: Record the pH and volume of titrant added throughout the experiment. The resulting titration curve will show distinct regions corresponding to the ionization of the compound. Calculate the pKa values and the intrinsic solubility (S<sub>0</sub>) from the points of precipitation and dissolution.<sup>[19][20]</sup>

### Data Presentation

All experimentally determined solubility data should be meticulously organized.

Table 1: Aqueous Solubility Profile of **3-Amino-5-methylpyrazine-2-carboxylic acid**

pH	Temperature (°C)	Mean Solubility (mg/mL)
1.2	37	[Experimental Data]
4.5	37	[Experimental Data]
6.8	37	[Experimental Data]
[pH of min. solubility]	37	[Experimental Data]

Table 2: Solubility in Organic Solvents

Solvent	Temperature (°C)	Mean Solubility (mg/mL)
Ethanol	25	[Experimental Data]
Methanol	25	[Experimental Data]
DMSO	25	[Experimental Data]
Acetonitrile	25	[Experimental Data]

### Conclusion

The solubility of **3-Amino-5-methylpyrazine-2-carboxylic acid** is a multi-faceted property that is fundamentally dependent on the solution's pH. A sir development. By employing the robust, gold-standard Shake-Flask method across a physiologically relevant pH range, researchers can establish a B potentiometric titration offers an elegant and efficient method to simultaneously determine intrinsic solubility and pKa values. The protocols and theor this compound, enabling informed decisions in formulation, lead optimization, and regulatory submissions.

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